6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid
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Overview
Description
6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid is an organic compound with a unique structure that combines a cyclohexylidene group with a dihydropyran ring and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid typically involves the following steps:
Formation of the Cyclohexylidene Group: This can be achieved through the reaction of cyclohexanone with appropriate reagents to introduce the methylene group.
Construction of the Dihydropyran Ring: This step involves the cyclization of intermediates to form the dihydropyran ring.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A precursor in the synthesis of the compound.
Dihydropyran: A related compound with a similar ring structure.
Cyclohexylidene derivatives: Compounds with similar cyclohexylidene groups.
Uniqueness
6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid is unique due to its combination of a cyclohexylidene group, a dihydropyran ring, and a carboxylic acid functional group
Properties
CAS No. |
63014-66-4 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid |
InChI |
InChI=1S/C13H18O3/c14-13(15)11-7-4-8-16-12(11)9-10-5-2-1-3-6-10/h9H,1-8H2,(H,14,15) |
InChI Key |
JXHNNJGVMILZBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC2=C(CCCO2)C(=O)O)CC1 |
Origin of Product |
United States |
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